molecular formula C14H15BN2O2 B3290320 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile CAS No. 863868-35-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile

Cat. No.: B3290320
CAS No.: 863868-35-3
M. Wt: 254.09 g/mol
InChI Key: KJXDOCVYTWZFRJ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile is a chemical compound characterized by its boronic acid derivative structure. This compound is notable for its utility in various synthetic applications, particularly in cross-coupling reactions and material science.

Synthetic Routes and Reaction Conditions:

  • Borylation Reaction: The compound can be synthesized through a borylation reaction involving isophthalonitrile and bis(pinacolato)diboron in the presence of a palladium catalyst.

  • Hydroboration: Another method involves the hydroboration of isophthalonitrile using borane (BH3) followed by oxidation to form the boronic acid derivative.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batch reactors where precise control over temperature and pressure ensures high yield and purity.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Sonogashira Coupling: It can also participate in Sonogashira coupling reactions to form alkynylated products.

  • Substitution Reactions: The boronic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.

  • Solvents: Reactions are typically carried out in solvents such as toluene, THF, or DMF.

  • Temperature: Reactions are often conducted at temperatures ranging from 50°C to 100°C.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.

  • Alkynylated Products: Resulting from Sonogashira coupling.

  • Substituted Boronic Acids: Resulting from substitution reactions.

Chemistry:

  • Cross-Coupling Reactions: The compound is extensively used in cross-coupling reactions to synthesize complex organic molecules.

  • Material Science: It is employed in the development of advanced materials, including polymers and nanomaterials.

Biology:

  • Bioconjugation: The compound is used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

Medicine:

  • Drug Synthesis: It serves as a building block in the synthesis of pharmaceuticals, particularly in the development of new therapeutic agents.

Industry:

  • Catalyst Development: It is used in the development of new catalysts for industrial chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with various substrates. This property makes it highly versatile in catalytic cycles and synthetic applications. The molecular targets and pathways involved depend on the specific reaction it is used in, but generally, it interacts with transition metal catalysts to facilitate bond formation.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness:

  • Functional Group Variability: Unlike its analogs, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile contains the isophthalonitrile moiety, which imparts unique reactivity and utility in synthetic chemistry.

This compound's versatility and utility in various fields make it a valuable tool in both academic research and industrial applications. Its ability to facilitate complex chemical transformations underscores its importance in advancing scientific knowledge and technological development.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O2/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(8-16)7-11(12)9-17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXDOCVYTWZFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147333
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863868-35-3
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863868-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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